![molecular formula C34H38ClN7O2 B3016353 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide CAS No. 902965-50-8](/img/no-structure.png)
3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-a]quinazoline core, which is a type of heterocyclic compound . These types of compounds are known for their potential antiviral and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a [1,2,4]triazolo[4,3-a]quinazoline core, a piperazine ring, and a propanamide group . The presence of these functional groups could potentially enhance the compound’s bioactivity .Wissenschaftliche Forschungsanwendungen
Quality Control and Synthesis Methods
- Development of quality control methods for derivatives of triazoloquinazolinones, including a similar compound as a potential antimalarial agent, has been outlined. This involves spectroscopy and chromatography techniques (Danylchenko et al., 2018).
Pharmacological Investigations
- Several derivatives were synthesized and screened for positive inotropic activity, with a focus on cardiac function enhancement. Some showed better activity than existing drugs (Wu et al., 2012).
- Antimicrobial activities of new triazole derivatives have been explored, with certain compounds showing good or moderate effectiveness against microorganisms (Bektaş et al., 2007).
Anticancer Activities
- A series of 1,2,4-triazoloquinoline derivatives were synthesized and evaluated for anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some showed significant cytotoxicity (Reddy et al., 2015).
Structural and Molecular Analysis
- Detailed structural analysis using spectroscopy and X-ray crystallography was performed on similar compounds. Molecular docking suggested interactions with proteins, hinting at potential biochemical applications (Wu et al., 2022).
Antihistaminic Properties
- Novel triazoloquinazolinones were synthesized and tested for H1-antihistaminic activity, showing significant protection against bronchospasm in animal models (Alagarsamy et al., 2008).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential bioactivities, given the known antiviral and antimicrobial activities of similar [1,2,4]triazolo[4,3-a]quinazoline derivatives . Additionally, further studies could investigate the compound’s physical and chemical properties, as well as its safety profile.
Eigenschaften
CAS-Nummer |
902965-50-8 |
|---|---|
Produktname |
3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide |
Molekularformel |
C34H38ClN7O2 |
Molekulargewicht |
612.18 |
IUPAC-Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]propanamide |
InChI |
InChI=1S/C34H38ClN7O2/c1-24-9-7-11-27(21-24)40-20-19-39(22-25(40)2)18-8-17-36-32(43)16-15-31-37-38-34-41(23-26-10-3-5-13-29(26)35)33(44)28-12-4-6-14-30(28)42(31)34/h3-7,9-14,21,25H,8,15-20,22-23H2,1-2H3,(H,36,43) |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3016271.png)
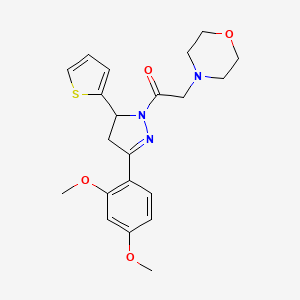
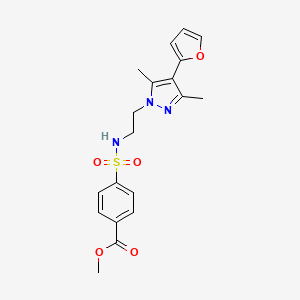


![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B3016280.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B3016281.png)
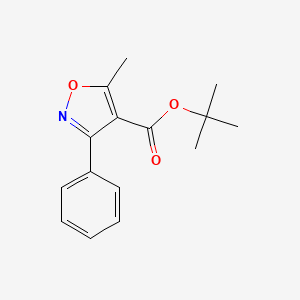
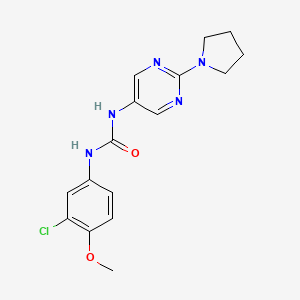
![N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3016284.png)
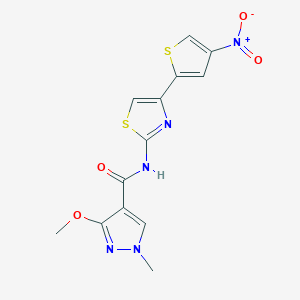
![methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B3016287.png)

![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)propanamide](/img/structure/B3016293.png)